molecular formula C22H23ClN2O B2687046 (2E)-3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one CAS No. 236751-51-2

(2E)-3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one

Cat. No. B2687046
M. Wt: 366.89
InChI Key: HEGIDCRPASIPCA-NJPWYCGFSA-N
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Description

This compound is a type of chalcone, which is a class of organic compounds with the molecular formula C15H12O. Chalcones consist of two aromatic rings (A and B) linked by a three-carbon α,β-unsaturated carbonyl system . In this case, the A ring is a 4-chlorophenyl group, the B ring is a phenyl group, and there is a piperazine ring attached to the carbonyl carbon.


Molecular Structure Analysis

The molecular structure of chalcones is characterized by the presence of a carbonyl group (C=O) and an alpha-beta unsaturated system (C=C-C=O). The presence of these functional groups can lead to various reactions .


Chemical Reactions Analysis

Chalcones can undergo a variety of chemical reactions due to the presence of the α,β-unsaturated carbonyl system. They can undergo nucleophilic addition reactions, cycloaddition reactions, and can act as precursors in the synthesis of heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For chalcones, the presence of the α,β-unsaturated carbonyl system can influence its chemical reactivity. The presence of the chlorine atom and the piperazine ring in this compound could also influence its properties .

Scientific Research Applications

Antitumor Activity

A series of 1,2,4-triazine derivatives bearing a piperazine amide moiety, which are structurally related to the compound , have been synthesized and investigated for their potential anticancer activities. Notably, compounds with chlorophenyl substitutions demonstrated promising antiproliferative properties against breast cancer cells, highlighting the significance of chlorophenyl-piperazine structures in the development of new anticancer agents (Yurttaş et al., 2014).

Allosteric Enhancers of the A1 Adenosine Receptor

Research into 2-amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene derivatives, which share a core structural similarity with the compound of interest, revealed their potential as allosteric enhancers of the A1 adenosine receptor. This suggests a role for chlorophenyl-piperazine derivatives in modulating receptor activity, which could be exploited in the design of new therapeutics (Romagnoli et al., 2008).

Crystal Structure and Molecular Interactions

The crystal structure of cinnarizinium fumarate, which features a (2E)-3-phenylprop-2-en-1-yl piperazin-1-yl moiety, was determined, providing insight into the molecular conformation and interactions within the crystal lattice. This type of structural analysis is crucial for understanding the physicochemical properties of compounds and designing molecules with optimized pharmacological profiles (Kavitha et al., 2012).

Safety And Hazards

The safety and hazards of a compound depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety measures. For specific safety information, one should refer to the Material Safety Data Sheet (MSDS) for the compound .

Future Directions

The study of chalcones is a vibrant field due to their diverse biological activities. Future research could focus on synthesizing derivatives of this compound and testing their biological activity .

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O/c23-21-11-8-20(9-12-21)10-13-22(26)25-17-15-24(16-18-25)14-4-7-19-5-2-1-3-6-19/h1-13H,14-18H2/b7-4+,13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGIDCRPASIPCA-NJPWYCGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one

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